4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 156867-75-3
Cat. No.: VC2250353
Molecular Formula: C14H16ClN3OS
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156867-75-3 |
|---|---|
| Molecular Formula | C14H16ClN3OS |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20) |
| Standard InChI Key | WIDOHVGVVBBGED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C |
Introduction
Chemical Structure and Properties
4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is characterized by its heterocyclic triazole core with multiple functional groups attached. The compound contains a five-membered 1,2,4-triazole ring with a thiol group at position 3, an allyl group at position 4, and a substituted phenoxymethyl moiety at position 5. The phenoxy component features a 4-chloro-3,5-dimethylphenyl group, adding structural complexity to the molecule.
The basic chemical identifiers for this compound are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 156867-75-3 |
| Molecular Formula | C₁₄H₁₆ClN₃OS |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H16ClN3OS/c1-4-5-18-12(16-17-14(18)20)8-19-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,17,20) |
| Standard InChIKey | WIDOHVGVVBBGED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2CC=C |
| PubChem Compound ID | 17087492 |
The compound features several key structural elements that contribute to its chemical behavior: a triazole ring with a thiol/thione group that can exhibit tautomerism, an allyl group that provides a point of unsaturation, and a substituted phenoxy group that adds lipophilicity and potential for specific molecular interactions.
Physical Properties
While specific measured data for the target compound is limited, we can compare it with the related compound 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which has predicted properties including a boiling point of 382.7±52.0°C and a density of 1.32±0.1 g/cm³ . The target compound, having additional methyl groups, would likely have a slightly higher boiling point due to increased molecular weight and potentially altered intermolecular interactions.
The compound is expected to be a solid at room temperature, as is typical for many heterocyclic compounds with similar molecular weights. The presence of the triazole ring, thiol group, and chlorine atom contributes to its polarity, while the allyl and dimethylphenoxy groups add lipophilic character, affecting its solubility profile in various solvents.
Chemical Properties
The chemical reactivity of 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is primarily determined by its functional groups. The compound exhibits several important chemical characteristics:
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Tautomerism: The compound can exist in thiol (-SH) and thione (C=S) tautomeric forms, with the thione form typically predominant in the solid state. This tautomerism affects its reactivity in various chemical reactions.
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Acidity: The thiol group, when present in that tautomeric form, can act as a weak acid. The related compound 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a predicted pKa of 7.94±0.20 , suggesting that the target compound would have similar acidity.
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Nucleophilicity: The sulfur atom and nitrogen atoms in the triazole ring can act as nucleophilic centers, allowing the compound to participate in various substitution and addition reactions.
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Reactivity of the allyl group: The allyl substituent contains a carbon-carbon double bond that can participate in addition reactions, providing a handle for further functionalization.
Structure-Activity Relationships
Comparing 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with related compounds provides insights into structure-activity relationships within this class of molecules. Several structural analogs appear in the literature:
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4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 333767-06-9) : This analog lacks the 3,5-dimethyl substituents on the phenoxy ring, resulting in a lower molecular weight (281.76 g/mol).
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4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 669740-12-9) : This analog has dimethyl substituents at the 3,4-positions rather than 3,5-positions, and lacks the chlorine atom.
The table below compares key properties of these structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C₁₄H₁₆ClN₃OS | 309.8 | Chlorine at position 4, methyl groups at positions 3 and 5 |
| 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C₁₂H₁₂ClN₃OS | 281.76 | Chlorine at position 4, no methyl groups |
| 4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | C₁₄H₁₇N₃OS | 275.37 | No chlorine, methyl groups at positions 3 and 4 |
These structural variations can significantly impact physicochemical properties and biological activities:
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Lipophilicity: The addition of methyl groups generally increases lipophilicity, potentially enhancing membrane permeability and affecting distribution in biological systems.
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Electronic effects: The chlorine atom introduces an electron-withdrawing effect, while methyl groups are electron-donating. These electronic factors can influence the reactivity of the triazole ring and its tautomeric equilibrium.
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Steric effects: The positioning of substituents (particularly the methyl groups) can affect molecular recognition by biological targets and influence binding to receptors or enzymes.
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Metabolic stability: Different substitution patterns can alter the metabolic profile of these compounds, affecting their half-life and bioavailability in biological systems.
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | R402974 | 25 mg | $29.80 |
| TRC | A614700 | 500 mg | $155 |
| Biosynth Carbosynth | FA114870 | 500 mg | $60 |
| Biosynth Carbosynth | FA114870 | 2 g | $179 |
| AK Scientific | 0536AE | 1 g | $191 |
The target compound, being more structurally complex due to the additional methyl groups, might be expected to be priced similarly or potentially higher than these analogs.
Researchers interested in obtaining this compound should contact specialty chemical suppliers directly for current availability, pricing, and any minimum order requirements. Custom synthesis may also be an option for obtaining larger quantities or higher purity material.
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